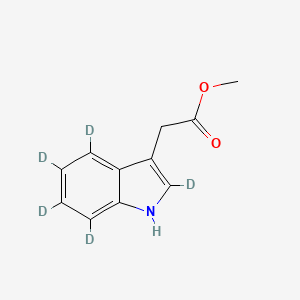

Methyl 2-(1H-indol-3-yl)acetate-d5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,12H,6H2,1H3/i2D,3D,4D,5D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHADMDGDNYQRX-BCDFGHNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Methyl 2-(1H-indol-3-yl)acetate-d5 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding world of quantitative analytical chemistry, particularly within metabolomics, plant science, and pharmaceutical development, the accuracy of measurements is paramount. The quantification of endogenous signaling molecules, such as the plant hormone auxin (indole-3-acetic acid or IAA), requires methods that can overcome the challenges of complex biological matrices and low analyte concentrations. Methyl 2-(1H-indol-3-yl)acetate-d5, a deuterium-labeled stable isotope, serves as a critical tool in achieving this accuracy. This technical guide provides an in-depth exploration of its primary application as an internal standard in mass spectrometry-based quantification, complete with detailed experimental methodologies and workflow visualizations.

Core Application: The Gold Standard for Isotope Dilution Mass Spectrometry

The principal use of this compound is as an internal standard for the quantitative analysis of its non-deuterated (endogenous) counterpart, Methyl 2-(1H-indol-3-yl)acetate, and its parent compound, the vital plant hormone indole-3-acetic acid (IAA). The analytical technique of choice is isotope dilution mass spectrometry, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry for several key reasons:

-

Similar Physicochemical Properties: Being chemically almost identical to the analyte, the deuterated standard co-behaves with the analyte during sample extraction, purification, and chromatographic separation. This ensures that any loss of analyte during sample workup is mirrored by a proportional loss of the internal standard, allowing for accurate correction.

-

No Co-elution Issues: The standard and the analyte have virtually identical retention times, simplifying data analysis.

-

Mass-Based Distinction: The mass difference due to the five deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling separate and accurate measurement of each.

-

Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, the method corrects for variations in sample injection volume, matrix effects (ion suppression or enhancement), and instrument response.

Experimental Workflow for Auxin Quantification

The use of this compound is integral to a multi-step workflow designed to accurately measure IAA levels in biological samples, such as plant tissues. This process involves sample preparation, analytical separation and detection, and data processing.

Caption: Workflow for IAA quantification using a deuterated internal standard.

Detailed Experimental Protocols

Here we provide representative, detailed methodologies for the quantification of IAA in plant tissue using both GC-MS and LC-MS/MS with this compound as an internal standard.

Protocol 1: GC-MS Quantification of IAA in Plant Tissue

This protocol is a composite of established methods for auxin analysis and is particularly suited for free IAA measurement.[1][2]

1. Sample Preparation and Extraction:

- Flash-freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

- Immediately add 1 mL of extraction solvent (e.g., 80% acetone in water).

- Add a known quantity (e.g., 5-10 ng) of this compound internal standard to each sample.

- Vortex thoroughly and incubate at 4°C for 1 hour with occasional shaking.

- Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

- Perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove interfering compounds.[3]

2. Derivatization:

- Evaporate the purified extract to dryness under a gentle stream of nitrogen gas.

- For GC-MS analysis, the carboxyl group of IAA must be derivatized to increase its volatility. A common method is methylation.

- Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists. (Caution: Diazomethane is highly toxic and explosive. Use appropriate safety precautions and work in a fume hood).

- Alternatively, use a safer alkyl chloroformate derivatization method.[4]

- After derivatization, evaporate the solvent completely. Reconstitute the sample in 50 µL of ethyl acetate for injection.

3. GC-MS Analysis:

- Instrument: Gas chromatograph coupled to a mass spectrometer (single or triple quadrupole).

- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent.

- Injector: Splitless mode, 250°C.

- Oven Program: 60°C for 1 min, ramp to 200°C at 20°C/min, then ramp to 280°C at 10°C/min, hold for 5 min.

- Carrier Gas: Helium at a constant flow of 1 mL/min.

- MS Mode: Electron Ionization (EI) at 70 eV.

- Detection: Selected Ion Monitoring (SIM) for high sensitivity and specificity.

Quantitative Data for GC-MS SIM Analysis

| Compound | Description | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Methyl-IAA (endogenous) | Methyl ester of IAA | 130.0 (base peak) | 189.0 (molecular ion) |

| Methyl-IAA-d5 (internal standard) | Methyl ester of IAA-d5 | 135.0 (base peak) | 194.0 (molecular ion) |

Table 1: Selected ions for monitoring in GC-MS analysis of IAA methyl esters. The m/z values for the d5-standard are predicted based on the fragmentation of the non-labeled compound.

Protocol 2: LC-MS/MS Quantification of IAA

This protocol is advantageous as it often does not require derivatization, simplifying sample preparation.[5][6]

1. Sample Preparation and Extraction:

- Follow the same extraction and SPE purification steps as in the GC-MS protocol (steps 1.1 to 1.5). Derivatization is not required.

- After SPE, evaporate the sample to dryness and reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

- Instrument: High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C.

- MS Mode: Electrospray Ionization (ESI) in positive mode.

- Detection: Multiple Reaction Monitoring (MRM).

Quantitative Data for LC-MS/MS MRM Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| IAA (endogenous) | 176.1 | 130.1 | 15 |

| IAA-d5 (internal standard) | 181.1 | 135.1 | 15 |

Table 2: Example MRM transitions for the analysis of IAA and its d5-labeled internal standard.

Logical Framework for Quantification

The final step in the workflow is the calculation of the analyte concentration. This is based on the ratio of the signal from the endogenous analyte to the known amount of the internal standard.

Caption: The logical process for calculating analyte concentration.

Conclusion

This compound is not a biologically active agent in research but rather a cornerstone of analytical accuracy. Its role as a stable isotope-labeled internal standard enables researchers to perform highly precise and reliable quantification of indole-3-acetic acid and its derivatives. By correcting for experimental variability, it allows for the confident determination of minute changes in phytohormone levels, which is essential for advancing our understanding of plant physiology, development, and interaction with the environment. The detailed protocols and workflows presented here provide a robust framework for the application of this essential analytical tool in any high-level research setting.

References

- 1. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]

- 2. Auxin analysis using laser microdissected plant tissues sections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jabonline.in [jabonline.in]

- 6. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Deuterated Indole-3-Acetic Acid Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of deuterated indole-3-acetic acid (D-IAA) standards. These isotopically labeled compounds are indispensable as internal standards for precise quantification of the phytohormone auxin (indole-3-acetic acid) in various biological matrices using mass spectrometry-based techniques. This guide details established methodologies, presents quantitative data in structured tables, and includes workflow diagrams for clarity.

Introduction to Deuterated IAA Standards

Indole-3-acetic acid (IAA) is a pivotal plant hormone that governs a multitude of developmental processes. Accurate quantification of endogenous IAA levels is crucial for understanding plant physiology and for the development of new agricultural and therapeutic agents. The use of stable isotope-labeled internal standards, such as deuterated IAA, is the gold standard for achieving high accuracy and precision in these measurements. Deuterated standards, with their increased mass, allow for differentiation from the naturally occurring analyte, correcting for sample loss during extraction and purification, and accounting for matrix effects during analysis.

Synthesis of Deuterated Indole-3-Acetic Acid

Several methods have been established for the synthesis of deuterated IAA, primarily involving hydrogen-deuterium (H-D) exchange reactions on the indole ring or the acetic acid side chain. The choice of method often depends on the desired degree and position of deuteration.

Acid-Catalyzed Hydrogen-Deuterium Exchange

A practical and facile method for producing polydeuterated indoles is through acid-catalyzed H-D exchange. This approach can achieve high levels of deuterium incorporation across multiple positions of the indole ring.

A solution of indole-3-acetic acid (1.0 g, 5.7 mmol) in a 20 wt % D₂SO₄ in a CH₃OD/D₂O (7/3) solution (28.6 mL, 0.2 M) is heated at 95 °C for 14 hours.[1] The reaction progress can be monitored by ¹H NMR spectroscopy.[1] After completion, the reaction mixture is cooled and carefully neutralized with a saturated aqueous NaHCO₃ solution. The product is then extracted with an organic solvent such as diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the deuterated product.[1]

Base-Catalyzed Hydrogen-Deuterium Exchange

Base-catalyzed H-D exchange is a highly efficient method for specifically deuterating the C-2' position on the acetic acid side chain of IAA, producing [2',2'-²H₂]-indole-3-acetic acid (IAA-d2).[2][3][4]

Indole-3-acetic acid is dissolved in a NaOD/D₂O solution. The reaction is stirred at 80°C. The progress of the deuterium exchange at the α-methylene protons is monitored by ¹H-NMR spectroscopy.[4] Optimal conditions for achieving high isotopic purity (>99%) have been reported as treatment with 1.0 M NaOD/D₂O for 4 days at 80°C or 2.0 M NaOD/D₂O for 2 days at 80°C.[4] Longer reaction times may lead to degradation of the product.[4] Following the reaction, the solution is acidified to precipitate the deuterated IAA, which is then collected by filtration, washed with D₂O, and dried.

Synthesis of Other Deuterated IAA Variants

Syntheses for tetra- and pentadeutero indole-3-acetic acid labeled in positions 4, 5, 6, 7 or 2, 4, 5, 6, 7 of the indole moiety have also been described, offering a range of internal standards for various mass spectrometric assays.[5][6] These polydeuterated standards are particularly useful as they separate the standard's signal from the natural isotope cluster of the analyte, which can lead to a significant increase in analytical sensitivity.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from the described synthesis methods.

| Deuterated Standard | Synthesis Method | Reagents | Conditions | Yield | Deuterium Incorporation | Reference |

| Indole-3-acetic acid-d5 | Acid-Catalyzed H-D Exchange | 20 wt % D₂SO₄ in CH₃OD/D₂O (7/3) | 95 °C, 14 h | 94% | 95% average at C2 and C4–C7 | [1] |

| Indole-3-acetic acid-d5 | Acid-Catalyzed H-D Exchange | CD₃CO₂D | 150 °C | Moderate to Good | Moderate to Good at C2–C7 | [7][1] |

| [2',2'-²H₂]-indole-3-acetic acid | Base-Catalyzed H-D Exchange | 1.0 M NaOD/D₂O | 80 °C, 4 days | 66% | >99% | [4] |

| [2',2'-²H₂]-indole-3-acetic acid | Base-Catalyzed H-D Exchange | 2.0 M NaOD/D₂O | 80 °C, 2 days | - | >99% | [4] |

Purification of Deuterated Indole-3-Acetic Acid Standards

Purification of the synthesized deuterated IAA is critical to remove any unreacted starting material, byproducts, and protic impurities that could interfere with its use as an internal standard.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a powerful technique for the purification of IAA and its deuterated analogs.[8][9]

A common approach involves using a C18 reversed-phase column with an isocratic elution system.[8][9] The mobile phase typically consists of a simple mixture, such as methanol and water, sometimes with the addition of a small amount of acid (e.g., acetic acid) to ensure the analyte is in its protonated form. Detection can be achieved using a UV detector (at 254 nm) and a fluorescence detector connected in series.[8][9] Fractions corresponding to the deuterated IAA peak are collected, pooled, and the solvent is removed under vacuum.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a rapid and efficient method for sample cleanup and purification of IAA.[10]

-

Step 1: Removal of Neutral Impurities: The crude extract, dissolved in a methanol:water mixture (e.g., 4:1), is applied to a conditioned C18-SPE column. Neutral and less polar impurities are retained, while the more polar IAA passes through in the eluate.

-

Step 2: Retention and Elution of IAA: The eluate from the first step is diluted with water to decrease the methanol concentration (e.g., to 20%) and acidified (e.g., with 1% formic acid) to neutralize the carboxyl group of IAA. This solution is then passed through a second conditioned C18-SPE column. Under these conditions, the neutral IAA is retained. After washing the column to remove any remaining polar impurities, the purified deuterated IAA is eluted with an acidified methanol solution.

Recrystallization

For further purification, the product obtained after chromatographic or SPE purification can be recrystallized. A common solvent for recrystallization of IAA is water.[11]

Diagrams

Caption: General workflow for the synthesis and purification of deuterated IAA.

Caption: Tryptophan-dependent biosynthetic pathways of Indole-3-acetic acid.

References

- 1. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Facile preparation of deuterium-labeled standards of indole-3-acetic acid (IAA) and its metabolites to quantitatively analyze the disposition of exogenous IAA in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of 4,5,6,7 and 2,4,5,6,7 Deuterium-labeled Indole-3-Acetic Acid for Use in Mass Spectrometric Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Purification and Measurement of Abscisic Acid and Indoleacetic Acid by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orgsyn.org [orgsyn.org]

A Technical Guide to the Certificate of Analysis for Methyl 2-(1H-indol-3-yl)acetate-d5

Introduction: This technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) for Methyl 2-(1H-indol-3-yl)acetate-d5, a deuterated stable isotope-labeled internal standard. Designed for researchers, scientists, and professionals in drug development, this document details the critical quality control parameters, analytical methodologies, and data interpretation necessary for the effective use of this compound in quantitative mass spectrometry-based assays, such as pharmacokinetic and metabolic studies. A thorough understanding of the CoA ensures data integrity, accuracy, and reproducibility in research applications.

Summary of Specifications

The Certificate of Analysis provides essential information regarding the identity, purity, and quality of a specific batch of this compound. The data is typically presented in a structured format for clarity.

Table 1: Physicochemical Properties

| Property | Specification |

| Chemical Name | 1H-Indole-2,4,5,6,7-d5-3-acetic acid, methyl ester[1] |

| CAS Number | 102415-39-4[1] |

| Molecular Formula | C₁₁H₆D₅NO₂[1] |

| Molecular Weight | 194.24 g/mol [1] |

| Appearance | Yellow to brown (Liquid)[1] |

Table 2: Analytical Data

| Test | Method | Result |

| Purity | HPLC | 99.08%[1] |

| Isotopic Enrichment | Mass Spectrometry | 98.9%[1] |

Table 3: Storage and Handling Recommendations

| Form | Storage Temperature | Stability |

| Pure Form | -20°C | 3 years[1] |

| 4°C | 2 years[1] | |

| In Solvent | -80°C | 6 months[1][2] |

| -20°C | 1 month[1][2] |

Experimental Protocols

The following sections describe representative methodologies used to generate the data presented in the Certificate of Analysis. These protocols are based on standard analytical techniques for compounds of this class.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is employed to assess the chemical purity of the compound by separating it from any non-labeled or other impurities.

-

Principle: The sample is passed through a column packed with a solid stationary phase. A liquid mobile phase carries the sample, and separation occurs based on the differential partitioning of the analyte and impurities between the two phases.

-

Methodology:

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Elution: A linear gradient starting from 20% B to 95% B over 15 minutes is a typical condition for eluting indole derivatives.[3]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV absorbance at 280 nm.

-

Injection Volume: 10 µL.

-

Quantification: Purity is determined by calculating the peak area of the main component as a percentage of the total peak area of all components in the chromatogram.

-

Identity Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to confirm the molecular weight of the compound and determine the extent of deuterium incorporation (isotopic enrichment).

-

Principle: The analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion (precursor ion) is measured. This precursor ion is then fragmented, and the m/z of a specific fragment (product ion) is also measured. This highly specific transition confirms the compound's identity. Isotopic enrichment is calculated by comparing the intensity of the fully deuterated molecule to any residual, partially deuterated, or non-deuterated species.

-

Methodology:

-

System: UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with TQD MS).[4]

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).[1]

-

Scan Type: Multiple Reaction Monitoring (MRM).[4]

-

Precursor Ion (M+H)⁺: m/z 195.1 (for C₁₁H₆D₅NO₂).

-

Product Ion: A characteristic fragment, for instance, the deuterated quinolinium ion at m/z 135, is monitored.

-

Data Analysis: The mass spectrum is analyzed to confirm the presence of the parent ion at the correct m/z. The isotopic distribution is examined to calculate the percentage of the d5 species relative to d0 through d4 species, yielding the isotopic enrichment value.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and confirms the positions of deuteration.

-

Principle: ¹H NMR spectroscopy detects signals from hydrogen atoms. In a deuterated compound, the deuterium atoms are not detected in a standard ¹H NMR experiment. Therefore, the absence of signals from the deuterated positions (C2, C4, C5, C6, and C7 on the indole ring) confirms the success of the isotopic labeling.

-

Methodology:

-

System: Bruker Avance 500 MHz spectrometer or equivalent.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Expected ¹H Spectrum:

-

A singlet corresponding to the methyl ester protons (-OCH₃) around 3.7 ppm.

-

A singlet for the methylene protons (-CH₂-) adjacent to the indole ring around 3.8 ppm.

-

A signal for the remaining proton on the indole ring (C3-H).

-

Absence of signals in the aromatic region (typically 7.0-7.6 ppm) that correspond to the protons at positions 4, 5, 6, and 7, and the absence of the proton at position 2.

-

-

Expected ¹³C Spectrum: The spectrum would show signals for all 11 carbon atoms, with the signals for deuterated carbons appearing as multiplets with lower intensity due to C-D coupling.[5]

-

Visualized Workflows and Structures

Diagrams are provided to visually represent the chemical structure, the quality control workflow, and the compound's application in quantitative analysis.

Caption: Chemical structure of this compound.

Caption: A typical analytical workflow for quality control testing.

Caption: Logical workflow of isotopic dilution for quantitative analysis.

References

- 1. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl indole-3-acetate | C11H11NO2 | CID 74706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jabonline.in [jabonline.in]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Methyl 2-(1H-indol-3-yl)acetate-d5 for Researchers

This technical guide provides an in-depth overview of Methyl 2-(1H-indol-3-yl)acetate-d5, a deuterated stable isotope-labeled internal standard, for researchers, scientists, and drug development professionals. This document outlines commercial suppliers, key quantitative data, a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and relevant biological signaling pathways.

Commercial Availability and Specifications

This compound is a critical tool for the accurate quantification of its endogenous, non-labeled counterpart, Methyl 2-(1H-indol-3-yl)acetate, a metabolite of the phytohormone indole-3-acetic acid (IAA). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively corrects for matrix effects and variations in sample processing and instrument response.

Several commercial suppliers offer this deuterated compound. The following table summarizes the available quantitative data from prominent vendors to facilitate comparison.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Quantities |

| MedChemExpress | HY-W015224S | 102415-39-4 | C₁₁H₆D₅NO₂ | 194.24 | 99.08% | 98.9% | 10 mg, 50 mg |

| Toronto Research Chemicals | M330857 | 102415-39-4 | C₁₁H₆D₅NO₂ | 194.24 | Not specified | Not specified | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg |

Storage Conditions: For long-term stability, MedChemExpress recommends storing the pure form of the compound at -20°C for up to 3 years.[1] In solvent, it should be stored at -80°C for up to 6 months.[1]

Experimental Protocol: Quantification of Indole-3-Acetic Acid using a Deuterated Internal Standard by LC-MS/MS

The following is a representative, detailed methodology for the quantification of indole-3-acetic acid (IAA) in biological matrices, such as plant tissue, using this compound as an internal standard. This protocol is a composite of established methods and should be optimized for specific experimental needs.

Sample Preparation (Solid Phase Extraction)

-

Homogenization: Homogenize 50-100 mg of the biological sample (e.g., plant tissue) in a suitable extraction solvent, such as 1 mL of 80% acetone in water containing an antioxidant like 2.5 mM diethyl dithiocarbamate.

-

Internal Standard Spiking: Add a known concentration of this compound to the homogenate. The amount should be optimized based on the expected endogenous levels of IAA.

-

Centrifugation: Centrifuge the homogenate to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with a non-eluting solvent to remove interfering compounds.

-

Elute the analytes (IAA and the deuterated internal standard) with an appropriate solvent, such as methanol or acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.

-

Injection Volume: 5-10 µL.

Tandem Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for IAA and its esters.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the endogenous analyte and the deuterated internal standard.

-

For IAA (non-labeled): The protonated molecule [M+H]⁺ at m/z 176.1 is the precursor ion. A common product ion is m/z 130.1, corresponding to the quinolinium ion.

-

For this compound: The precursor ion will be [M+H]⁺ at m/z 195.2. The product ion will also show a mass shift.

-

-

Optimization: Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each analyte to achieve maximum sensitivity.

Signaling Pathways and Role of the Deuterated Analog

Methyl 2-(1H-indol-3-yl)acetate is a derivative of indole-3-acetic acid (IAA), the primary auxin in plants. IAA is a plant hormone that plays a crucial role in regulating various aspects of plant growth and development, including cell elongation, division, and differentiation. The deuterated form, this compound, serves as a tracer to study the biosynthesis, metabolism, and transport of IAA in vivo. When introduced into a biological system, its metabolic fate can be tracked and quantified by mass spectrometry, providing valuable insights into the dynamics of auxin homeostasis.

Indole-3-Acetic Acid (IAA) Biosynthesis Pathway

The following diagram illustrates the major tryptophan-dependent biosynthesis pathways of IAA in plants. This compound can be used to trace the flux through these pathways.

Caption: Major Tryptophan-Dependent IAA Biosynthesis Pathways in Plants.

Simplified Auxin (IAA) Signaling Pathway

This diagram shows a simplified model of auxin signaling at the cellular level. The use of labeled IAA analogs helps in understanding its transport and perception.

Caption: Simplified Model of Auxin (IAA) Signaling Pathway.

Conclusion

This compound is an indispensable tool for researchers studying the dynamics of the plant hormone auxin. Its commercial availability allows for precise and accurate quantification of endogenous indole-3-acetic acid and its metabolites. The provided experimental protocol serves as a robust starting point for developing tailored analytical methods, and the signaling pathway diagrams offer a visual representation of the biological context in which this deuterated standard is utilized. As with any analytical standard, it is crucial to obtain lot-specific information, such as the certificate of analysis, from the supplier to ensure the highest quality data.

References

The Gold Standard of Quantification: A Technical Guide to the Principle of Stable Isotope Dilution Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the precise and accurate quantification of molecules within complex biological matrices is paramount for robust research and accelerated drug development. Stable Isotope Dilution Analysis (SIDA), particularly when coupled with mass spectrometry, has emerged as the definitive method for achieving the highest levels of accuracy and precision. This technical guide provides an in-depth exploration of the core principles of SIDA, detailed experimental protocols, and the quantitative performance that establishes it as a benchmark analytical technique.

Core Principles of Stable Isotope Dilution Analysis

Stable Isotope Dilution Analysis is a quantitative technique that hinges on the addition of a known quantity of an isotopically labeled version of the analyte of interest to a sample.[1][2] This "internal standard" is chemically identical to the analyte but possesses a different mass due to the incorporation of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).

The fundamental principle of SIDA lies in the measurement of the ratio of the naturally occurring (native) analyte to the isotopically labeled internal standard.[3] Because the analyte and the internal standard exhibit virtually identical chemical and physical properties, they behave in the same manner during sample preparation, extraction, chromatography, and ionization in the mass spectrometer.[4] Consequently, any sample loss or variation in analytical response will affect both the analyte and the internal standard to the same extent.[5] This unique characteristic allows SIDA to effectively compensate for matrix effects and procedural inconsistencies, leading to highly accurate and precise quantification.[6]

The concentration of the unknown analyte in the sample is determined using the following fundamental equation:

Cx = Cs * (Ws / Wx) * [(Rs - Rm) / (Rm - Rx)]

Where:

-

Cx is the concentration of the analyte in the sample.

-

Cs is the concentration of the isotopically labeled standard (spike).

-

Ws is the weight of the standard solution added.

-

Wx is the weight of the sample.

-

Rs is the isotope ratio of the standard.

-

Rm is the isotope ratio of the sample-standard mixture.

-

Rx is the isotope ratio of the analyte.[6]

Quantitative Performance: A Comparative Overview

SIDA is renowned for its ability to deliver highly accurate and precise quantitative data. The use of a stable isotope-labeled analog of the analyte as an internal standard is crucial for achieving this level of performance. The following table summarizes key performance metrics for SIDA in comparison to the more conventional external calibration method, based on published data for analogous compounds.

| Performance Parameter | Stable Isotope Dilution | External Calibration | Notes |

| Accuracy (% Recovery) | 97.3% - 101.6% | 90.9% - 109.1% | SIDA generally provides accuracy closer to 100% due to effective matrix effect compensation. External calibration can be significantly biased by matrix suppression, with results potentially being 18-38% lower than the true value.[4] |

| Precision (%RSD/%CV) | Intra-day: < 6.4% Inter-day: < 9.9% | Intra-day: < 10.7% Inter-day: 10.6% | Lower relative standard deviation (RSD) or coefficient of variation (CV) indicates higher precision. SIDA consistently demonstrates superior precision.[4] |

| Linearity (r²) | ≥ 0.9996 | ≥ 0.996 | Both methods can achieve excellent linearity over a defined concentration range.[4] |

| Lower Limit of Quantification (LLOQ) | 0.05 µM (for TMAO) | 0.1 µM (for TMAO) | SIDA often allows for lower limits of quantification due to improved signal-to-noise ratios.[4] |

Experimental Protocols: A Step-by-Step Guide

The successful implementation of SIDA requires meticulous attention to detail throughout the experimental workflow. Below is a detailed methodology for the quantification of Atorvastatin in human plasma, serving as a representative example of a SIDA-based bioanalytical assay.

Experimental Protocol: Quantification of Atorvastatin in Human Plasma using SIDA-LC-MS/MS

1. Materials and Reagents:

-

Atorvastatin reference standard

-

Atorvastatin-d5 (deuterated internal standard)

-

Human plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (LC-MS grade)

2. Preparation of Standard and Internal Standard Solutions:

-

Prepare stock solutions of Atorvastatin and Atorvastatin-d5 in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of Atorvastatin by serially diluting the stock solution with 50% acetonitrile to create a calibration curve (e.g., 0.1-1000 ng/mL).

-

Prepare a working internal standard (IS) solution of Atorvastatin-d5 at a concentration of 100 ng/mL in 50% acetonitrile.

3. Sample Preparation:

-

To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the Atorvastatin-d5 internal standard working solution (100 ng/mL).

-

For calibration standards and quality control (QC) samples, add 20 µL of the corresponding Atorvastatin working standard solution. For unknown samples, add 20 µL of 50% acetonitrile.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and equilibration between the analyte and the internal standard.

-

Add 1 mL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute and then centrifuge at 17,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitute the dried residue in 120 µL of the mobile phase starting condition (e.g., 30% methanol with 0.2% formic acid and 2 mM ammonium formate).

-

Vortex for 30 seconds and centrifuge at 17,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.2% formic acid and 2 mM ammonium formate.

-

Flow Rate: 400 µL/min.

-

Gradient Elution: A linear gradient is typically used to separate the analytes from matrix components. An example gradient is as follows:

-

0-1.0 min: 30% B

-

1.0-1.5 min: 30% to 60% B

-

1.5-8.0 min: 60% to 75% B

-

8.0-11.5 min: 75% B

-

11.51-12.0 min: Re-equilibrate to 30% B[1]

-

-

Injection Volume: 20 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Atorvastatin and Atorvastatin-d5. For example:

-

Atorvastatin: m/z 559.3 → 440.2

-

Atorvastatin-d5: m/z 564.3 → 445.2

-

5. Data Analysis and Quantification:

-

Integrate the peak areas for the MRM transitions of both the native Atorvastatin and the deuterated internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and QC.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

-

Determine the concentration of Atorvastatin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Logical Relationships and Workflows

Caption: The core principle of Stable Isotope Dilution Analysis.

Caption: A generalized workflow for Stable Isotope Dilution Analysis.

Application in Signaling Pathway Analysis

Stable isotope labeling techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), are powerful tools for the quantitative analysis of protein phosphorylation dynamics within signaling pathways. By comparing the abundance of phosphopeptides between different cell populations (e.g., control vs. drug-treated), researchers can elucidate the effects of stimuli or inhibitors on pathway activation.

The following diagram illustrates the application of SIDA (via SILAC) to quantify key phosphorylation events in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.

Caption: SIDA-based quantification of key nodes in the EGFR signaling pathway.

Conclusion

Stable Isotope Dilution Analysis represents the pinnacle of quantitative analytical techniques, offering unparalleled accuracy, precision, and reliability. By leveraging the unique properties of stable isotope-labeled internal standards, SIDA effectively mitigates the challenges posed by complex matrices and procedural variations. For researchers, scientists, and drug development professionals, a thorough understanding and proficient application of SIDA are indispensable for generating high-quality, defensible quantitative data that can drive critical decisions in research, development, and quality control.

References

- 1. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Simultaneous quantification of atorvastatin and active metabolites in human plasma by liquid chromatography-tandem mass spectrometry using rosuvastatin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

Unraveling the Mass Shift: An In-depth Technical Guide to d5-Labeled Compounds in Mass Spectrometry

For researchers, scientists, and drug development professionals, the precise and accurate quantification of molecules in complex biological matrices is a cornerstone of modern analytical science. Stable isotope labeling, particularly with deuterium, has emerged as a powerful technique to enhance the reliability of mass spectrometry-based quantification. This technical guide provides a comprehensive exploration of the principles, applications, and methodologies associated with d5-labeled compounds, offering a deep dive into the core concepts of mass shift and its practical implementation in quantitative analysis.

The fundamental principle behind using d5-labeled compounds lies in the deliberate introduction of a mass difference between the analyte of interest and its isotopically labeled counterpart. This mass shift, readily detectable by a mass spectrometer, allows the labeled compound to serve as an ideal internal standard, correcting for variability throughout the analytical workflow.[1]

The Core Principle: Understanding the Mass Shift

Deuterium (²H or D), a stable isotope of hydrogen, possesses a nucleus containing one proton and one neutron, in contrast to the single proton in the nucleus of protium (¹H). This additional neutron results in a significant mass difference.

The atomic mass of protium is approximately 1.007825 atomic mass units (amu), while deuterium has an atomic mass of approximately 2.014102 amu. Therefore, the replacement of a single hydrogen atom with a deuterium atom increases the mass of a molecule by approximately 1.006277 amu.

For a d5-labeled compound, where five hydrogen atoms have been substituted with deuterium, the expected mass increase is:

5 x (Mass of Deuterium - Mass of Protium) ≈ 5 x (2.014102 amu - 1.007825 amu) ≈ 5.031385 amu

This precise and predictable mass shift is the key to differentiating the d5-labeled internal standard from the unlabeled analyte in a mass spectrum, enabling accurate quantification through isotope dilution mass spectrometry.

Data Presentation: Quantitative Insights into d5-Labeling

The use of d5-labeled internal standards provides robust and reliable quantitative data. The following tables summarize typical quantitative parameters from liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments utilizing d5-labeled internal standards.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Analyte (Unlabeled) | [Typical Analyte m/z] | [Typical Analyte Fragment m/z] | [Optimized Value] |

| d5-Labeled Internal Standard | [Typical Analyte m/z + ~5] | [Typical Analyte Fragment m/z or shifted fragment] | [Optimized Value] |

Table 1: Example Multiple Reaction Monitoring (MRM) Transitions. This table illustrates the setup for a targeted quantitative analysis, where specific precursor-to-product ion transitions are monitored for both the analyte and its d5-labeled internal standard. The precursor ion of the d5-labeled standard is shifted by approximately 5 Da.

| Parameter | Analyte | d5-Labeled Internal Standard |

| Retention Time (min) | [Typical RT] | [Typically very similar to Analyte RT] |

| Peak Area Ratio (Analyte/IS) | [Calculated for each sample] | N/A |

Table 2: Chromatographic and Quantitative Ratios. This table highlights the near-identical chromatographic behavior of the analyte and its deuterated internal standard, a critical factor for accurate correction of matrix effects.[2] The peak area ratio is the fundamental measurement used for quantification.

| Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | [Value] | [Value within ±20%] | [Value ≤20%] |

| Low QC | [Value] | [Value within ±15%] | [Value ≤15%] |

| Mid QC | [Value] | [Value within ±15%] | [Value ≤15%] |

| High QC | [Value] | [Value within ±15%] | [Value ≤15%] |

Table 3: Bioanalytical Method Validation Data. This table presents typical accuracy and precision data from a method validation study using a d5-labeled internal standard. The tight control over accuracy and precision demonstrates the robustness of the isotope dilution method.[1]

Experimental Protocols: A Step-by-Step Guide

The following provides a detailed methodology for a typical quantitative LC-MS/MS workflow using a d5-labeled internal standard for the analysis of a small molecule in a biological matrix (e.g., plasma).

Preparation of Stock and Working Solutions

-

Analyte Stock Solution: Accurately weigh a known amount of the analyte reference standard and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

-

d5-Labeled Internal Standard (IS) Stock Solution: Prepare a stock solution of the d5-labeled internal standard in a similar manner to the analyte stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with the appropriate solvent. These solutions will be used to construct the calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of the d5-labeled internal standard at a concentration that provides a stable and reproducible signal in the mass spectrometer. This solution will be added to all samples, calibrators, and quality controls.

Sample Preparation (Protein Precipitation)

-

Aliquoting: Aliquot a small volume (e.g., 100 µL) of the biological sample (plasma, serum, etc.) into a microcentrifuge tube.

-

Spiking with Internal Standard: Add a precise volume of the d5-labeled internal standard working solution to each sample, calibration standard, and quality control sample.

-

Protein Precipitation: Add a volume of cold organic solvent (e.g., acetonitrile, methanol, typically 3-4 times the sample volume) to precipitate proteins.

-

Vortexing: Vortex the samples vigorously for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at a low temperature (e.g., 4°C) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System:

-

Column: A suitable reversed-phase C18 column is commonly used for small molecule analysis.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the analyte and internal standard with good peak shape and resolution from matrix components.

-

Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) System (Triple Quadrupole):

-

Ionization Source: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: The optimal precursor ion to product ion transitions for both the analyte and the d5-labeled internal standard are determined by infusing standard solutions of each compound into the mass spectrometer.

-

Instrument Parameters: Optimize source-dependent parameters (e.g., capillary voltage, source temperature) and compound-dependent parameters (e.g., declustering potential, collision energy) to maximize the signal intensity for both the analyte and the internal standard.

-

Data Analysis

-

Peak Integration: Integrate the chromatographic peak areas for the selected MRM transitions of the analyte and the d5-labeled internal standard in all samples.

-

Response Ratio Calculation: For each sample, calculate the peak area ratio of the analyte to the d5-labeled internal standard.

-

Calibration Curve Construction: Plot the peak area ratios of the calibration standards against their known concentrations. Perform a linear regression (typically weighted, e.g., 1/x or 1/x²) to generate a calibration curve.

-

Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows in the application of d5-labeled compounds.

Caption: Experimental workflow for quantitative analysis using a d5-labeled internal standard.

Caption: Logical relationship illustrating how d5-IS corrects for analytical variability.

References

The Critical Role of Isotopic Purity in Internal Standards for Bioanalysis: A Technical Guide

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalytical methods are paramount. Stable isotope-labeled (SIL) internal standards are the gold standard for correcting variability in these assays, particularly in mass spectrometry-based methods. However, the effectiveness of a SIL internal standard is fundamentally dependent on its isotopic purity. This technical guide provides an in-depth exploration of the core requirements for isotopic purity, methodologies for its determination, and the potential impact on bioanalytical data.

The Imperative of Isotopic Purity

An ideal SIL internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] This mass difference allows for its distinction from the analyte by a mass spectrometer. The underlying assumption is that the SIL internal standard will behave identically to the analyte during sample preparation, chromatography, and ionization, thus compensating for any variations in these steps.[2]

However, the presence of unlabeled analyte as an impurity in the SIL internal standard can significantly compromise the accuracy of quantification. This impurity can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ).[3] Therefore, stringent requirements for isotopic purity are essential for robust and reliable bioanalytical methods.

Quantitative Requirements for Isotopic Purity

Regulatory bodies and scientific consensus recommend high isotopic purity for SIL internal standards. While specific requirements may vary depending on the assay and regulatory agency, the following tables summarize key quantitative recommendations.

Table 1: Recommended Specifications for Isotopic Purity of Internal Standards

| Parameter | Recommendation | Rationale |

| Isotopic Purity | >98% | Ensures a high proportion of the desired labeled species, minimizing potential interferences. |

| Unlabeled Analyte Impurity | <0.1% of the SIL-IS response | Minimizes the contribution of the internal standard to the analyte signal, preventing inaccurate quantification. |

| Contribution to LLOQ | Response from unlabeled analyte in IS solution should be <5% of the analyte response at the LLOQ | Ensures that the impurity does not significantly impact the measurement of low concentrations of the analyte.[3] |

| Mass Difference | ≥ 3 mass units for small molecules (<1000 Da) | Prevents spectral overlap between the analyte and the internal standard, especially considering the natural isotopic abundance of the analyte.[4] |

Table 2: Comparison of Common Isotopes for Internal Standards

| Isotope | Advantages | Disadvantages |

| Deuterium (²H or D) | - Generally less expensive to synthesize. | - Can exhibit chromatographic isotope effects, leading to slight retention time shifts. - Potential for back-exchange with protons from the solvent or matrix. |

| Carbon-13 (¹³C) | - Negligible isotope effect, ensuring co-elution with the analyte. - Stable label, not susceptible to back-exchange. | - More expensive and complex to synthesize. |

| Nitrogen-15 (¹⁵N) | - Stable label. - Useful for nitrogen-containing compounds. | - Synthesis can be challenging and costly. |

Experimental Protocols for Determining Isotopic Purity

The verification of isotopic purity is a critical step in the validation of a bioanalytical method. The two primary techniques for this determination are Mass Spectrometry (MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Mass Spectrometry Protocol

High-resolution mass spectrometry (HRMS) is a powerful tool for assessing isotopic purity by accurately measuring the relative abundance of different isotopic species.

Objective: To determine the isotopic purity and the percentage of unlabeled analyte in a SIL internal standard.

Methodology:

-

Sample Preparation:

-

Prepare a high-concentration solution of the SIL internal standard in a suitable, high-purity solvent.

-

Prepare a dilution series of the corresponding unlabeled analyte.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) capable of resolving the isotopic peaks of the analyte and the internal standard.

-

Couple the mass spectrometer to a liquid chromatography (LC) system to separate the analyte from any potential impurities.

-

-

Data Acquisition:

-

Acquire full-scan mass spectra of the SIL internal standard solution.

-

Ensure sufficient resolution to distinguish between the monoisotopic peak of the unlabeled analyte and the isotopic peaks of the SIL internal standard.

-

Analyze the dilution series of the unlabeled analyte to establish a response curve.

-

-

Data Analysis:

-

Extract the ion chromatograms for the monoisotopic peak of the unlabeled analyte and the most abundant isotopic peak of the SIL internal standard.

-

Integrate the peak areas.

-

Calculate the percentage of unlabeled analyte in the SIL internal standard by comparing its response to the response of the SIL internal standard and referencing the calibration curve of the unlabeled analyte.

-

The isotopic purity is calculated from the relative intensities of the isotopologue peaks after correcting for the natural isotopic abundance.[5]

-

Quantitative NMR (qNMR) Protocol

qNMR is an absolute quantification method that can be used to determine the purity of a substance, including the isotopic purity of a SIL internal standard, by comparing the integral of a signal from the analyte to that of a certified reference standard.[6]

Objective: To determine the isotopic purity of a SIL internal standard using an internal calibration method.

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of the SIL internal standard and a certified qNMR reference standard (internal calibrant) with a known purity into the same vial. A microbalance is recommended for high accuracy.[7]

-

Dissolve the mixture in a suitable deuterated solvent to ensure complete dissolution of both compounds.

-

Transfer the solution to an NMR tube. The sample height should be appropriate for the instrument's probe.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer with good shim capabilities to achieve high resolution and spectral quality.

-

-

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Key parameters to optimize for accurate quantification include:

-

A 90° pulse angle.

-

A long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure complete relaxation of all protons.

-

A sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) to improve the signal-to-noise ratio.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate a well-resolved signal from the analyte and a signal from the internal calibrant.

-

The purity of the SIL internal standard is calculated using the following equation:

-

Purity (%) = (I_analyte / N_analyte) * (N_calibrant / I_calibrant) * (MW_analyte / MW_calibrant) * (m_calibrant / m_analyte) * P_calibrant

-

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = Mass

-

P = Purity of the calibrant

-

-

-

Visualizing Key Workflows and Decision-Making

To further clarify the processes involved in utilizing SIL internal standards, the following diagrams illustrate a typical bioanalytical workflow and a decision tree for selecting an appropriate internal standard.

Conclusion

The use of high-purity stable isotope-labeled internal standards is fundamental to achieving accurate and reliable results in quantitative bioanalysis. A thorough understanding and verification of the isotopic purity of these critical reagents are not merely best practices but essential components of robust method validation. By adhering to the quantitative requirements and employing rigorous analytical methodologies for purity assessment, researchers can ensure the integrity of their data and contribute to the successful development of new therapeutics.

References

- 1. pubsapp.acs.org [pubsapp.acs.org]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. usp.org [usp.org]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 6. organomation.com [organomation.com]

- 7. Analytical NMR [magritek.com]

In-Depth Technical Guide on the Safety and Handling of Methyl 2-(1H-indol-3-yl)acetate-d5

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

Methyl 2-(1H-indol-3-yl)acetate-d5 is the deuterium-labeled form of Methyl 2-(1H-indol-3-yl)acetate, an endogenous metabolite. It is primarily used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Physical and Chemical Properties

| Property | This compound | Methyl 2-(1H-indol-3-yl)acetate (Non-deuterated) |

| Molecular Formula | C₁₁H₆D₅NO₂ | C₁₁H₁₁NO₂[1] |

| Molecular Weight | 194.24 g/mol | 189.21 g/mol [1][2][3] |

| CAS Number | 102415-39-4 | 1912-33-0[1][2] |

| Appearance | Solid | Solid[1] |

| Melting Point | No data available | 125 °C[1] |

| Solubility | No data available | Soluble in DMSO (50 mg/mL)[2] |

Hazard Identification and Classification

Based on the GHS classification for the non-deuterated analogue, Methyl 2-(1H-indol-3-yl)acetate, the deuterated compound should be handled as a substance with the following potential hazards:

-

Causes skin irritation (Category 2)

-

Causes serious eye irritation (Category 2A)

-

May cause respiratory irritation (Category 3)

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Table 2: Summary of Potential Health Effects

| Exposure Route | Potential Health Effects |

| Inhalation | May cause respiratory tract irritation. |

| Skin Contact | Causes skin irritation, which may include redness, itching, and pain. |

| Eye Contact | Causes serious eye irritation, which may include redness, pain, and watering. |

| Ingestion | The toxicological properties upon ingestion have not been fully investigated. |

Safe Handling and Storage

Adherence to proper laboratory protocols is essential when handling this compound to minimize exposure and ensure safety.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

General Hygiene Practices

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Keep the container tightly closed when not in use.

Storage Recommendations

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. The following storage conditions are recommended for the pure form and in solvent:

Table 3: Recommended Storage Conditions

| Form | Storage Temperature | Shelf Life |

| Pure Form | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

Experimental Workflows and Protocols

While specific experimental protocols for this deuterated standard are application-dependent, the following diagrams illustrate general workflows incorporating safety and handling guidelines.

Caption: General workflow for safely handling chemical compounds.

Protocol for Preparing a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound, incorporating necessary safety measures.

-

Preparation:

-

Consult the Safety Data Sheet (or this guide in its absence) and perform a risk assessment.

-

Don the appropriate PPE: chemical safety goggles, nitrile gloves, and a lab coat.

-

Ensure the chemical fume hood is operational.

-

-

Procedure:

-

Carefully weigh the desired amount of this compound using an analytical balance within the fume hood.

-

Transfer the weighed compound to a clean, labeled volumetric flask.

-

Add the appropriate solvent (e.g., DMSO) to the flask, filling to approximately half the final volume.

-

Cap the flask and gently swirl to dissolve the compound. Sonication may be used if necessary.

-

Once dissolved, add the solvent to the calibration mark.

-

Cap and invert the flask several times to ensure a homogenous solution.

-

-

Storage:

-

Store the stock solution in a tightly sealed container at the recommended temperature (-20°C or -80°C).

-

Caption: Workflow for preparing a stock solution.

First Aid Measures

In case of exposure, follow these first aid guidelines:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Considerations

-

Spills: In the event of a spill, evacuate the area. Wear appropriate PPE. For small spills of solid material, carefully sweep up and place in a sealed container for disposal. For larger spills, follow your institution's spill response procedures.

-

Disposal: Dispose of waste chemical and contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Caption: Hierarchy of controls for chemical safety.

References

Methodological & Application

Protocol for the Quantification of Indole-3-Acetic Acid using Methyl 2-(1H-indol-3-yl)acetate-d5 as an Internal Standard

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantitative analysis of indole-3-acetic acid (IAA), a primary auxin plant hormone, in biological matrices. The method utilizes Methyl 2-(1H-indol-3-yl)acetate-d5 as a stable isotope-labeled internal standard (SIL-IS) for accurate and precise quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency, thus ensuring high-quality data.[1][2][3][4] This protocol is particularly relevant for researchers in plant biology, agriculture, and drug development studying auxin metabolism and its physiological effects.

Introduction

Indole-3-acetic acid (IAA) is a crucial phytohormone that regulates numerous aspects of plant growth and development.[1][5] Accurate quantification of endogenous IAA levels is essential for understanding its role in various physiological and pathological processes. Stable isotope dilution analysis using a SIL-IS is the preferred method for the precise measurement of small molecules in complex biological samples.[4] this compound, a deuterated analog of the methyl ester of IAA, serves as an ideal internal standard due to its similar chemical and physical properties to the analyte, ensuring it behaves almost identically during sample processing and analysis.[4] This protocol details a validated LC-MS/MS method for the quantification of IAA in plant tissue.

Experimental Protocols

This section outlines the detailed methodology for the quantification of IAA using this compound as an internal standard.

Materials and Reagents

-

Indole-3-acetic acid (IAA) standard

-

This compound (Internal Standard)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Plant tissue samples (e.g., Arabidopsis thaliana seedlings)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation

-

Harvesting and Homogenization:

-

Harvest approximately 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[6]

-

Add the frozen tissue to a 2 mL microcentrifuge tube containing two small steel beads.

-

Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water).

-

Add a known amount of this compound internal standard solution to each sample.

-

Homogenize the tissue using a bead beater for 5 minutes at 30 Hz.

-

-

Extraction:

-

Incubate the homogenate at 4°C for 30 minutes with shaking.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the auxins with 1 mL of 80% methanol in water.

-

Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of 50% methanol in water for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[7] |

| Mobile Phase A | 0.1% Formic acid in water[7] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[7] |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min[7] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM)[7] |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| IAA | 176.1 | 130.1 | 15 |

| This compound (IS) | 195.1 | 135.1 | 15 |

Calibration and Quantification

-

Prepare a series of calibration standards of IAA at concentrations ranging from 0.1 to 100 ng/mL.

-

Spike each calibration standard with a fixed concentration of the this compound internal standard.

-

Analyze the calibration standards using the LC-MS/MS method described above.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Quantify the amount of IAA in the biological samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize typical quantitative data obtained from a validated LC-MS/MS method for IAA analysis.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linear Range | 0.1 - 100 ng/mL[7] |

| Correlation Coefficient (R²) | > 0.99[7] |

| Limit of Detection (LOD) | 0.05 ng/mL[7] |

| Limit of Quantification (LOQ) | 0.1 ng/mL[7] |

| Accuracy | 85 - 115% |

| Precision (RSD) | < 15%[8] |

| Recovery | 85 - 95% |

Table 2: Example Quantification of IAA in Arabidopsis thaliana Seedlings

| Sample | IAA Concentration (ng/g fresh weight) |

| Wild Type (WT) | 25.3 ± 2.1 |

| Auxin Overproducing Mutant | 152.8 ± 12.5 |

| Auxin Deficient Mutant | 5.1 ± 0.8 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for IAA quantification.

Auxin (IAA) Biosynthesis Pathway

Caption: Major tryptophan-dependent IAA biosynthesis pathways in plants.

References

- 1. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]

- 6. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: LC-MS/MS Method for Auxin Quantification Using a Deuterated Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole-3-acetic acid (IAA), the most abundant natural auxin, is a critical plant hormone that governs numerous aspects of plant growth and development, including cell division, elongation, and differentiation.[1][2] Accurate quantification of endogenous auxin levels is essential for understanding its regulatory roles in plant physiology and for agricultural and biotechnological applications. However, the typically low concentrations of auxins in plant tissues present a significant analytical challenge.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for plant hormone analysis due to its high sensitivity, selectivity, and accuracy.[3][4] The precision of this technique is significantly enhanced by the use of a stable isotope-labeled internal standard, such as deuterated IAA, in an approach known as isotope dilution.[3] This application note provides a detailed protocol for the robust quantification of IAA in plant tissues using an LC-MS/MS method with a deuterated internal standard.

Principle of the Method: Isotope Dilution

The core of this method is the principle of stable isotope dilution. A known quantity of a deuterated internal standard (e.g., Indole-3-acetic-2,2-d2 acid, D2-IAA) is added to the plant tissue sample at the very beginning of the extraction process.[2][5] This "spike-in" standard is chemically identical to the endogenous IAA and therefore experiences the same physical and chemical variations throughout sample extraction, purification, and analysis, effectively correcting for any analyte loss.

The mass spectrometer can differentiate between the endogenous (light) IAA and the deuterated (heavy) standard based on their mass-to-charge ratio (m/z).[1] By measuring the ratio of the signal intensity of the endogenous IAA to the deuterated standard, the exact amount of IAA in the original sample can be calculated with high precision and accuracy, regardless of extraction efficiency.[6]

Caption: Principle of Isotope Dilution for Auxin Quantification.

Experimental Protocols

Materials and Reagents

-

Standards: Indole-3-acetic acid (IAA), Indole-3-acetic-2,2-d2 acid (D2-IAA) or Indole-3-acetic acid-d5 (D5-IAA).[7][8]

-

Solvents (LC-MS Grade): Methanol, Acetonitrile, Water, Formic Acid.

-

Plant Tissue: 20-50 mg fresh weight.[9]

-

Liquid Nitrogen.

-

Solid Phase Extraction (SPE): C18 or Oasis HLB cartridges.[10][11]

-

Standard lab equipment: centrifuge, vortex mixer, nitrogen evaporator, analytical balance.

Sample Preparation and Extraction

This protocol is a general guideline and may require optimization for specific tissue types.[10]

-

Harvesting & Freezing: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[12] Store at -80°C until extraction.

-

Homogenization: Weigh 20-50 mg of frozen tissue into a 2 mL microcentrifuge tube containing steel beads.[9]